molecular formula C10H7F3N2O B2787885 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol CAS No. 1342026-72-5

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B2787885
CAS No.: 1342026-72-5
M. Wt: 228.174
InChI Key: WRDGJEBUKAOQFH-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: is an intriguing compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is subsequently linked to a phenolic structure. This unique configuration endows the molecule with distinctive chemical properties that have garnered attention across various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the phenolic moiety. One common synthetic route begins with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole core. This intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the trifluoromethyl and phenolic functionalities. Reaction conditions often include the use of strong acids or bases, along with specific solvents like dichloromethane or acetonitrile to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow processes to ensure efficiency and consistency. Catalysts such as palladium on carbon (Pd/C) or organometallic reagents are employed to enhance reaction rates and yields. The use of automated reactors and purification systems, such as column chromatography or recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: is known to undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under acidic or basic conditions to yield corresponding quinones.

  • Reduction: : Reductive conditions, such as those involving sodium borohydride (NaBH4), can lead to the formation of dihydro derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl position, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidants: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reductants: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Nucleophiles: : Grignard reagents, organolithium compounds

Major Products Formed

The major products formed depend on the reaction type:

  • Oxidation: : Quinones and related compounds.

  • Reduction: : Dihydro analogs.

  • Substitution: : Various substituted phenolic derivatives.

Scientific Research Applications

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol: finds applications in several scientific domains:

  • Chemistry: : As a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : In biochemical assays to study enzyme inhibition and protein-ligand interactions.

  • Medicine: : Potential therapeutic uses, particularly in developing anti-inflammatory and anti-cancer drugs.

  • Industry: : Used in the manufacturing of specialty chemicals and advanced materials.

Comparison with Similar Compounds

When compared to other pyrazole and phenol derivatives, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. Similar compounds include:

  • 3-(trifluoromethyl)phenol: : Lacks the pyrazole ring.

  • 1H-pyrazol-1-ylphenol: : Lacks the trifluoromethyl group.

  • 3-[3-(methyl)-1H-pyrazol-1-yl]phenol: : Has a methyl group instead of a trifluoromethyl group.

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Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-4-5-15(14-9)7-2-1-3-8(16)6-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDGJEBUKAOQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342026-72-5
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol
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